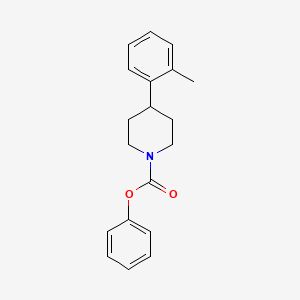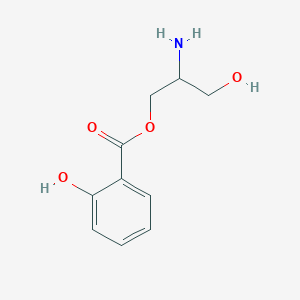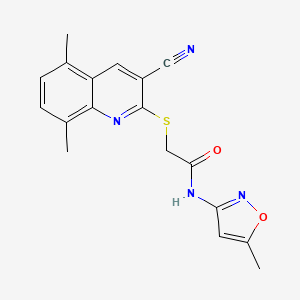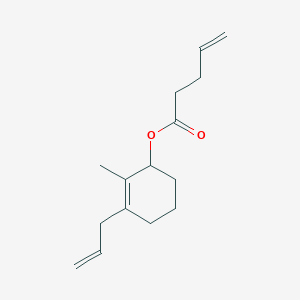
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-methylphenyl)piperidine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction parameters. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenyl-4-piperidinamine: Another piperidine derivative with similar structural features.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
Phenyl 4-(2-methylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
651053-87-1 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
phenyl 4-(2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO2/c1-15-7-5-6-10-18(15)16-11-13-20(14-12-16)19(21)22-17-8-3-2-4-9-17/h2-10,16H,11-14H2,1H3 |
InChI-Schlüssel |
LWCLMQQHJMHMII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)

![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)

![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)

![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid](/img/structure/B12590084.png)

